Cas no 319-04-0 (Naphthalene,7-bromo-1-fluoro-)
Naphthalene,7-bromo-1-fluoro- structure
Product Name:Naphthalene,7-bromo-1-fluoro-
Numero CAS:319-04-0
MF:C10H6BrF
MW:225.057045459747
CID:316290
PubChem ID:297658
Update Time:2025-04-19
Naphthalene,7-bromo-1-fluoro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphthalene,7-bromo-1-fluoro-
- 7-bromo-1-fluoroNaphthalene
- 1-Fluor-7-brom-naphthalin
- 2-bromo-8-fluoronaphthalene
- 2-bromo-8-fluoro-naphthalene
- 7-Bromo-1-fluoro-Naphthalene
- 8-Fluor-2-bromnaphthalin
- 8-Fluor-2-brom-naphthalin
- A18626
- AC1L6RYG
- NSC168912
- SureCN4302977
- DTXSID90305056
- CS-0343307
- 319-04-0
- NSC-168912
- FT-0743985
- F81639
- WEEKQYGCPGZKSV-UHFFFAOYSA-N
- SCHEMBL4302977
-
- Inchi: 1S/C10H6BrF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H
- Chiave InChI: WEEKQYGCPGZKSV-UHFFFAOYSA-N
- Sorrisi: BrC1=CC=C2C=CC=C(C2=C1)F
Proprietà calcolate
- Massa esatta: 223.96368
- Massa monoisotopica: 223.964
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 0A^2
Proprietà sperimentali
- Densità: 1.563
- Punto di ebollizione: 286.6°Cat760mmHg
- Punto di infiammabilità: 130.8°C
- Indice di rifrazione: 1.638
- PSA: 0
- LogP: 3.74140
Naphthalene,7-bromo-1-fluoro- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003449-500mg |
2-Bromo-8-fluoronaphthalene |
319-04-0 | 98% | 500mg |
$1078.00 | 2023-09-02 | |
| Alichem | A219003449-1g |
2-Bromo-8-fluoronaphthalene |
319-04-0 | 98% | 1g |
$1836.65 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413977-500mg |
7-Bromo-1-fluoronaphthalene |
319-04-0 | 98% | 500mg |
¥15949.00 | 2024-08-02 |
Naphthalene,7-bromo-1-fluoro- Letteratura correlata
-
1. Microwave spectrum and conformation of 5,6-dihydro-2H-thiopyranLuis A. Leal,David G. Lister,José L. Alonso,Mary M. J. Tecklenburg,John R. Villarreal,Jaan Laane J. Chem. Soc. Faraday Trans. 1994 90 2849
-
E. S. Fomina,Yu. B. Vysotsky,D. Vollhardt,V. B. Fainerman,R. Miller Soft Matter 2013 9 7601
-
3. 1181. The structure of hunterburnine: X-ray analysis of hunterburnine β-methiodideJ. D. M. Asher,J. Monteath Robertson,G. A. Sim J. Chem. Soc. 1965 6355
-
A. T. McPhail,G. A. Sim J. Chem. Soc. 1965 227
319-04-0 (Naphthalene,7-bromo-1-fluoro-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso